molecular formula C11H10N2O3S B2593508 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester CAS No. 886505-28-8

2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B2593508
CAS No.: 886505-28-8
M. Wt: 250.27
InChI Key: VHCQEDVIHGUOTE-UHFFFAOYSA-N
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Description

2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the esterification of nicotinic acid to yield an intermediate, which is then subjected to oxidation and nucleophilic substitution reactions to form the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.

Scientific Research Applications

2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-pyridin-2-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
  • 2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
  • 2-Oxo-4-pyridin-5-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Uniqueness

What sets 2-Oxo-4-pyridin-4-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester apart from similar compounds is its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-oxo-4-pyridin-4-yl-3H-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-2-16-10(14)9-8(13-11(15)17-9)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCQEDVIHGUOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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